2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5
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Overview
Description
JWH 203 N-(4-hydroxypentyl) metabolite-d5 is a deuterated form of the metabolite of JWH 203, a synthetic cannabinoid. This compound is used primarily as an analytical reference standard in scientific research. The deuterated form, which contains five deuterium atoms, is particularly useful in mass spectrometry studies due to its distinct isotopic signature .
Preparation Methods
The synthesis of JWH 203 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms into the metabolite structure. The synthetic route typically starts with the parent compound, JWH 203, which undergoes hydroxylation at the pentyl side chain. The hydroxylated product is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Chemical Reactions Analysis
JWH 203 N-(4-hydroxypentyl) metabolite-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
JWH 203 N-(4-hydroxypentyl) metabolite-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard in mass spectrometry to study the metabolism of synthetic cannabinoids.
Biology: To investigate the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: In pharmacokinetic studies to understand the distribution, metabolism, and excretion of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of JWH 203 N-(4-hydroxypentyl) metabolite-d5 is similar to that of its parent compound, JWH 203. It acts as an agonist at cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). By binding to these receptors, it modulates various physiological processes, including pain perception, appetite, and mood. The deuterated form is primarily used for analytical purposes and does not have significant biological activity on its own .
Comparison with Similar Compounds
JWH 203 N-(4-hydroxypentyl) metabolite-d5 is unique due to its deuterated structure, which makes it particularly useful in mass spectrometry studies. Similar compounds include:
JWH 203 N-(5-hydroxypentyl) metabolite-d5: Another deuterated metabolite of JWH 203 with a hydroxyl group at a different position on the pentyl chain.
JWH 250: A related synthetic cannabinoid with a methoxy group instead of a hydroxyl group.
These compounds share similar chemical properties and biological activities but differ in their specific structures and binding affinities, which can influence their metabolic pathways and analytical applications.
Properties
Molecular Formula |
C21H22ClNO2 |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3/i3D,5D,9D,11D,14D |
InChI Key |
ALUOSHHIHVCMCU-QMJOWLLBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H] |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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